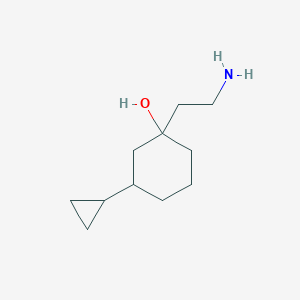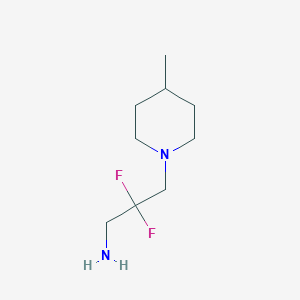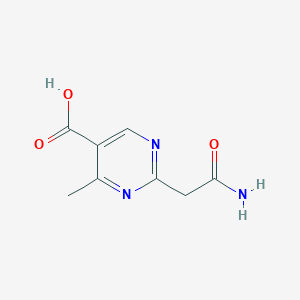![molecular formula C8H15N B13173190 2-Azabicyclo[3.2.2]nonane](/img/structure/B13173190.png)
2-Azabicyclo[3.2.2]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azabicyclo[3.2.2]nonane is a nitrogen-containing heterocyclic compound characterized by a bicyclic structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Azabicyclo[3.2.2]nonane can be synthesized through various methods. One common approach involves the reaction of bicyclo[2.2.2]octan-2-ones with hydroxylamine-O-sulfonic acid in glacial acetic acid, followed by refluxing overnight at 145°C . Another method includes the Schmidt or Beckmann reactions followed by reduction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and scale of production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Azabicyclo[3.2.2]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with acid chlorides to form amides, which can then be reduced to amines using lithium aluminium hydride (LiAlH4) .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like chloroacetyl chloride and dibutylamine are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, such as amides and amines .
Applications De Recherche Scientifique
2-Azabicyclo[3.2.2]nonane has been extensively studied for its potential applications in scientific research. Some of its notable applications include:
Medicinal Chemistry: It has shown promising antiprotozoal activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum.
Pharmaceuticals: The compound serves as a lead structure for developing new drugs with enhanced antiplasmodial and antitrypanosomal activities.
Biological Studies: Its unique structure makes it a valuable scaffold for studying biological interactions and mechanisms.
Mécanisme D'action
The mechanism of action of 2-Azabicyclo[3.2.2]nonane involves its interaction with specific molecular targets and pathways. For instance, its antiprotozoal activity is attributed to its ability to interfere with the metabolic processes of protozoan parasites, leading to their inhibition and death . The compound’s structure allows it to bind to key enzymes and receptors, disrupting their normal function .
Comparaison Avec Des Composés Similaires
3-Azabicyclo[3.2.2]nonane: Similar in structure but with different substitution patterns and biological activities.
1,4-Diazabicyclo[3.2.2]nonane: Another related compound with distinct chemical properties and applications.
Uniqueness: 2-Azabicyclo[3.2.2]nonane stands out due to its higher antiprotozoal activities compared to other similar compounds. Its unique bicyclic structure and nitrogen atom confer specific chemical and biological properties that make it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H15N |
|---|---|
Poids moléculaire |
125.21 g/mol |
Nom IUPAC |
2-azabicyclo[3.2.2]nonane |
InChI |
InChI=1S/C8H15N/c1-3-8-4-2-7(1)5-6-9-8/h7-9H,1-6H2 |
Clé InChI |
NGERQMAWGVKQNJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC1CCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13173107.png)
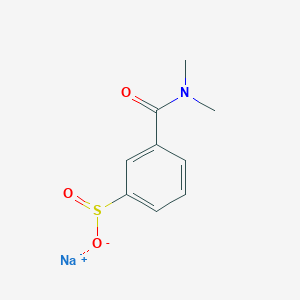
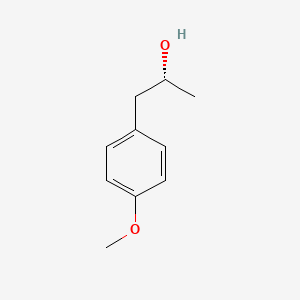

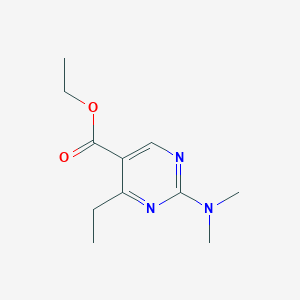
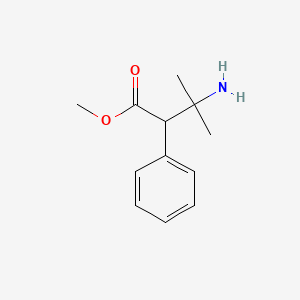
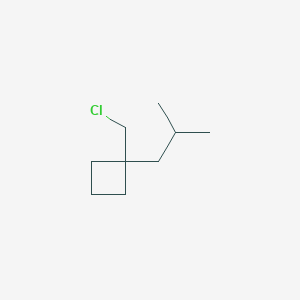
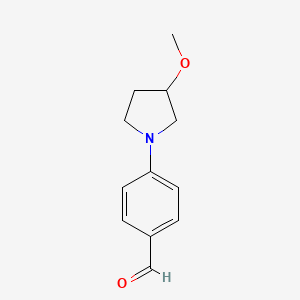
![2-Amino-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B13173158.png)
![6-Benzyl-4-chloro-2-(chloromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B13173162.png)
